molecular formula C10H9ClN2OS B8547835 7-Chloro-N,N-dimethylthieno[3,2-b]pyridine-2-carboxamide

7-Chloro-N,N-dimethylthieno[3,2-b]pyridine-2-carboxamide

Cat. No. B8547835
M. Wt: 240.71 g/mol
InChI Key: ZFVBOLLDXJZHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06869962B2

Procedure details

This material was prepared from 7-chlorothieno[3,2-b]pyridine-2-carboxylic acid (0.57 g, 2.67 mmole), SOCl2 (5 ml), 2.0 M N,N-dimethylamine in THF (1.60 ml, 3.20 mmole) and Et3N (0.447 ml, 3.20 mmole) in a manner as previously described for example 9d to give a brown solid (0.54 g, 84%). 1H NMR (300 MHz, CDCl3) δδδ1H, d, J=5.0 Hz), 7.74 (1H, s), 7.35 (1H, d, J=5.0 Hz), 3.28 (3H, s), 3.22 (3H, s); ESIMS (MH+): 240.95.
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.447 mL
Type
reactant
Reaction Step One
Name
Yield
84%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([C:11]([OH:13])=O)[S:10][C:3]=12.O=S(Cl)Cl.[CH3:18][NH:19][CH3:20].C1COCC1.CCN(CC)CC>>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([C:11]([N:19]([CH3:20])[CH3:18])=[O:13])[S:10][C:3]=12

Inputs

Step One
Name
Quantity
0.57 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
1.6 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.447 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.